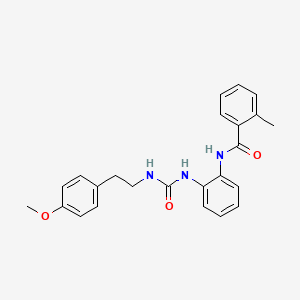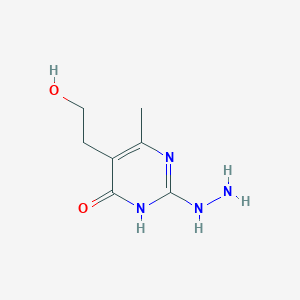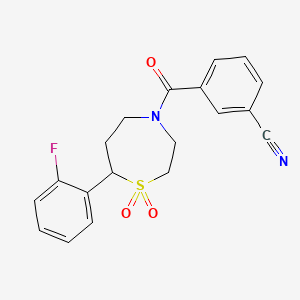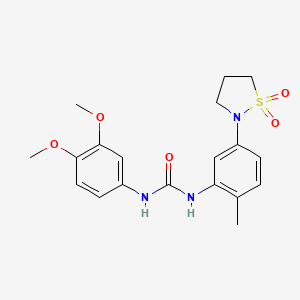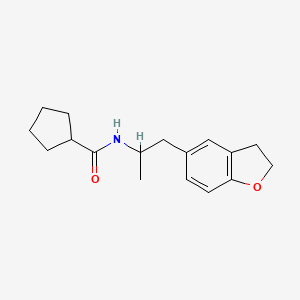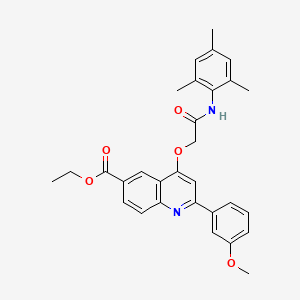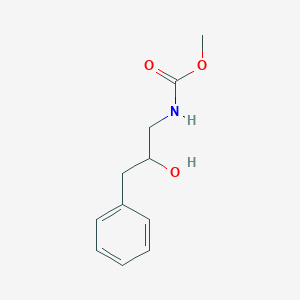
Methyl (2-hydroxy-3-phenylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-hydroxy-3-phenylpropyl)carbamate is an organic compound used in the chemical industry and research. It is a derivative of aminocarboxylic acid .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through various methods. One such method involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another approach involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis
The molecular formula of this compound is C11H15NO3. The average mass is 195.215 Da and the monoisotopic mass is 195.089539 Da . The vibrational spectral analysis of similar compounds has been carried out using FT-Raman and FTIR spectroscopy .Chemical Reactions Analysis
Carbamates undergo various chemical reactions. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates in good yields .Applications De Recherche Scientifique
Metabolite Analysis
Studies have utilized Methyl (2-hydroxy-3-phenylpropyl)carbamate for analyzing human urinary metabolites, showcasing its application in understanding drug metabolism. For instance, Horie and Bara (1978) identified various neutral and acidic metabolites, such as 3-hydroxy-3-phenylpropyl carbamate and 2,3-dihydroxy-3-phenylpropyl carbamate, through the ion cluster technique in human urine after oral administration (Horie & Bara, 1978).
Synthesis and Physicochemical Properties
The synthesis of 3-phenylpropyl carbamate, including this compound, and its isotopically labeled variants, has been a subject of research. These studies have been fundamental in understanding the compound's physicochemical properties and behavior in mass spectrometry, as demonstrated by Horie and Bara (1978) (Horie & Bara, 1978).
Metabolic Pathways and Modification
Research has extensively explored the metabolic pathways and modifications of carbamates, including this compound. Knaak (1971) detailed how carbamates undergo processes like hydrolysis, oxidation, and conjugation in biological systems, forming various metabolites (Knaak, 1971).
Analytical Methods for Carbamates
Developing analytical methods to detect and quantify carbamates has been another research focus. For instance, Krause (1979) discussed high-performance liquid chromatographic techniques for detecting carbamates, including this compound, at nanogram levels (Krause, 1979).
Safety and Hazards
Orientations Futures
The future directions in the field of carbamates like Methyl (2-hydroxy-3-phenylpropyl)carbamate could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, more research is needed to fully understand the mechanism of action and the potential applications of these compounds in various industries.
Mécanisme D'action
Target of Action
Carbamates in general are known to interact with various biological targets .
Mode of Action
Carbamates typically work by inhibiting the activity of certain enzymes, leading to a disruption in the normal functioning of the target organism .
Biochemical Pathways
Methyl (2-hydroxy-3-phenylpropyl)carbamate may affect several biochemical pathways. For instance, carbamates are known to disrupt the hypothalamic–pituitary–adrenal axis and gonadotropin-releasing hormone biosynthesis . .
Result of Action
Carbamates in general can cause a range of effects, from minor biochemical disruptions to significant toxic effects, depending on the specific compound and the dose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized .
Analyse Biochimique
Biochemical Properties
Methyl (2-hydroxy-3-phenylpropyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
methyl N-(2-hydroxy-3-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-11(14)12-8-10(13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUCYVACOPYPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B2604005.png)
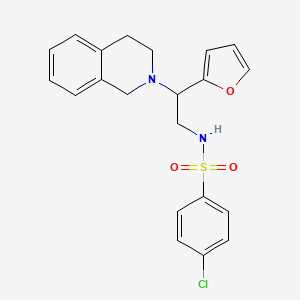
![1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2604007.png)
![2-Oxo-N-[(E)-2-phenylethenyl]sulfonyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide](/img/structure/B2604010.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2604013.png)

